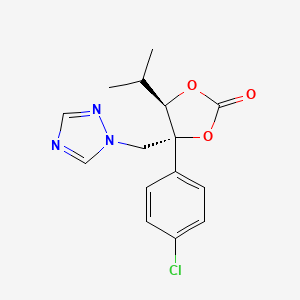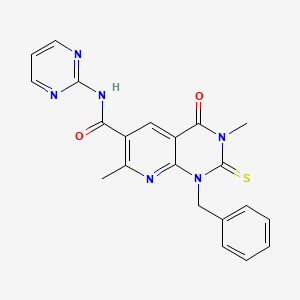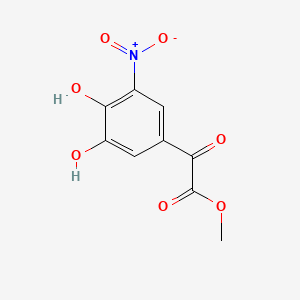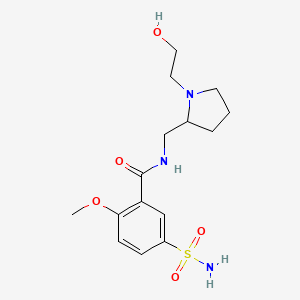
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- is a synthetic organic compound belonging to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of halogen substituents, such as chlorine, enhances the compound’s reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide derivatives typically involves the modification of the C-3 carboxylic acid group with various functionalized amino acids . The general synthetic route includes:
Starting Material: The synthesis begins with 1,8-naphthyridine as the core structure.
Functionalization: The C-3 position is functionalized with carboxamide groups using reagents like diethylamine and dichloroacetyl chloride.
Reaction Conditions: The reactions are usually carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for 1,8-naphthyridine-3-carboxamide derivatives involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Applications De Recherche Scientifique
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1,8-naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . By binding to the enzyme, the compound prevents the unwinding of DNA, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in cancer cells, where rapid cell division is a hallmark .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds also exhibit anticancer and antimicrobial activities but differ in their substitution patterns and specific biological targets.
1,5-Naphthyridine Derivatives: Known for their reactivity with electrophilic and nucleophilic reagents, these compounds have applications in medicinal chemistry.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- is unique due to its specific substitution pattern, which enhances its biological activity and reactivity. The presence of two chlorine atoms and the diethylamino group at the C-3 position contribute to its potent anticancer and anti-inflammatory properties .
Propriétés
Numéro CAS |
126567-71-3 |
|---|---|
Formule moléculaire |
C13H13Cl2N3O |
Poids moléculaire |
298.16 g/mol |
Nom IUPAC |
2,4-dichloro-N,N-diethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O/c1-3-18(4-2)13(19)9-10(14)8-6-5-7-16-12(8)17-11(9)15/h5-7H,3-4H2,1-2H3 |
Clé InChI |
XKMALZUOFIFIJH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


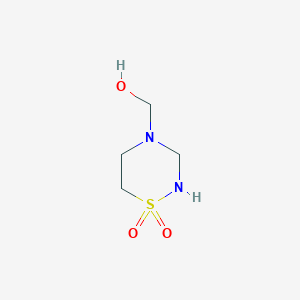
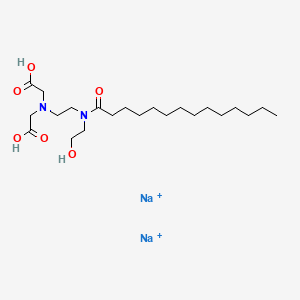

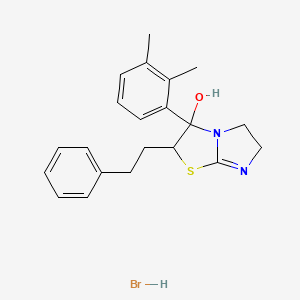

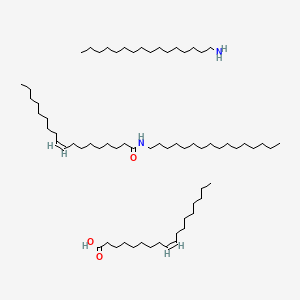

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B12704286.png)
![3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)

